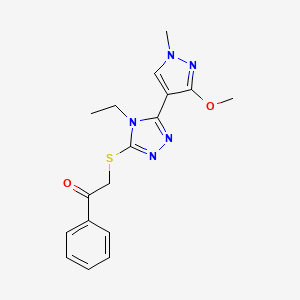
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone, also known by its CAS number 1014053-28-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₂S |
| Molecular Weight | 357.43 g/mol |
| CAS Number | 1014053-28-1 |
The structure includes a triazole ring, which is known for its diverse biological activity, particularly in medicinal chemistry.
Antifungal Activity
The 1,2,4-triazole moiety is well-documented for its antifungal properties. Research indicates that derivatives of this class exhibit significant activity against various fungal pathogens. The mechanism of action typically involves the inhibition of cytochrome P450-dependent enzymes crucial for ergosterol biosynthesis in fungi. This leads to the accumulation of toxic sterols and ultimately fungal cell death .
Case Study: Antifungal Efficacy
A study evaluating various triazole derivatives reported that compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values indicating good antifungal activity against strains like Candida albicans and Aspergillus niger. The MIC values ranged from 0.06 to 8 μg/mL depending on the structural modifications of the triazole .
Antibacterial Activity
In addition to antifungal properties, compounds containing the triazole scaffold have shown promising antibacterial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings
A comparative study highlighted that certain triazole derivatives exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural characteristics were found to inhibit Staphylococcus aureus and Escherichia coli, with IC50 values indicating moderate to high efficacy .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation.
Case Study: Anticancer Activity
A study involving various triazole derivatives demonstrated that some compounds could effectively inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). The reported IC50 values ranged from 6.2 μM to 43.4 μM for different derivatives .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-4-22-15(13-10-21(2)20-16(13)24-3)18-19-17(22)25-11-14(23)12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQFCFQSRCRPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














